2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide

Hydrogen bonding Target engagement Medicinal chemistry

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (CAS 1075753-21-7) is a bicyclic heterocyclic compound belonging to the benzimidazolone class, characterized by a fused benzene–imidazole ring system with a 2-oxo group and a 5-carboxamide substituent. This scaffold serves as a key intermediate or core template in medicinal chemistry, particularly for developing inhibitors targeting enzymes such as diacylglyceride O-acyltransferase 2 (DGAT2), hepatitis C virus (HCV) NS5B polymerase, CREB-binding protein (CBP), and bromodomain-containing protein 4 (BRD4).

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B11814802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)NC(=O)N2
InChIInChI=1S/C8H7N3O2/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13)
InChIKeyCQXZYIWSYIETKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide: A Versatile Benzimidazolone Scaffold for Targeted Inhibitor Design


2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (CAS 1075753-21-7) is a bicyclic heterocyclic compound belonging to the benzimidazolone class, characterized by a fused benzene–imidazole ring system with a 2-oxo group and a 5-carboxamide substituent [1]. This scaffold serves as a key intermediate or core template in medicinal chemistry, particularly for developing inhibitors targeting enzymes such as diacylglyceride O-acyltransferase 2 (DGAT2), hepatitis C virus (HCV) NS5B polymerase, CREB-binding protein (CBP), and bromodomain-containing protein 4 (BRD4) [2]. Its structural features—planarity conferred by the 2-oxo group and hydrogen-bonding capability from the carboxamide—enable specific target engagement and offer distinct physicochemical advantages over carboxylic acid or N-alkylated analogs [3].

Why Generic Substitution is Risky with 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide


The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide scaffold is not readily interchangeable with its closest analogs—such as the 5-carboxylic acid derivative, N-alkylated variants, or non-oxo benzimidazole-5-carboxamides—due to fundamental differences in hydrogen-bonding capacity, cell permeability, and synthetic tractability. For example, the carboxylic acid analog (CAS 23814-14-4) shows severely compromised cellular activity in HCV replicon assays (only 63% inhibition at 50 µM) directly attributable to poor membrane permeability, whereas carboxamide-containing derivatives achieve low-micromolar to nanomolar cellular potency [1]. Similarly, N,N-disubstituted derivatives (e.g., compound JS-11) fix the N-1 and N-3 positions, eliminating the dual NH hydrogen-bond donors that are critical for interactions with targets such as JAK1 and BRD4 [2]. Substituting the 2-oxo group for a 2-methylthio group redirects selectivity toward antiprotozoal targets, underscoring that minor structural perturbations lead to divergent target profiles [3]. These quantitative and mechanistic distinctions make generic substitution scientifically unsound without verified comparative data.

Quantitative Differentiation Evidence for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide


Hydrogen Bond Donor vs. Acceptor Capacity Superior to N-Alkylated Analogs

The unsubstituted 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide offers a unique hydrogen-bond donor/acceptor (HBD/HBA) profile compared to N-alkylated derivatives. The parent scaffold retains two free NH groups (2-oxo imidazolone NH and carboxamide NH2), providing up to 3 HBDs and 3 HBAs, whereas the 1,3-dimethyl analog (CAS 797770-01-5) reduces the HBD count to 1 (only the carboxamide NH2 remains) and HBAs to 2 . This difference is critical for targets where dual NH hydrogen-bond donation is essential; for instance, the benzimidazole-5-carboxamide JAK1 inhibitor series demonstrated that hydrogen bond donors at both N1 and R2 positions are required for JAK1 selectivity (63-fold over JAK2, 25-fold over JAK3) [1]. The N,N-disubstituted pruritus inhibitor JS-11 lacks these free NH donors entirely and targets Npr1 instead [2].

Hydrogen bonding Target engagement Medicinal chemistry

Cell Permeability Advantage Over 5-Carboxylic Acid Analog in HCV Replicon Assays

Replacing the ionizable 5-carboxylic acid group with a neutral 5-carboxamide dramatically improves cell permeability and antiviral activity. In the benzimidazole-based HCV NS5B inhibitor series, the carboxylic acid lead compound (Compound A) showed only marginal cellular activity (63% inhibition at 50 µM) in the HCV replicon assay, attributed to poor membrane permeability from its net negative charge [1]. In contrast, a C-5 carboxamide analog (Compound C) achieved an EC50 of 1.1 µM in the same 72-hour replicon assay, representing a >45-fold improvement in cellular potency [1]. This structure–property relationship is generalizable across the benzimidazolone class and directly supports the selection of the carboxamide scaffold over the carboxylic acid analog for cell-based screening campaigns.

Cell permeability Antiviral activity Carboxamide vs. carboxylic acid

Sub-Nanomolar DGAT2 Inhibitory Potency Achievable from the Core Scaffold

Derivatives of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide have been optimized as diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors with IC50 values reaching the low nanomolar to sub-nanomolar range. Patent WO2022076495A1 (Merck Sharp & Dohme) discloses representative compounds with DGAT2 IC50 values as low as 1.5 nM [1]. A specific example from the patent family (Example 8) achieved an IC50 of 3.7 nM . These potency values position the benzimidazolone-5-carboxamide scaffold competitively against other clinical-stage DGAT2 inhibitors such as PF-06865571 (ervogastat), and demonstrate that the 5-carboxamide functionality is compatible with, and often required for, high-affinity DGAT2 binding [2]. In contrast, the 5-carboxylic acid analog lacks comparable DGAT2 potency data, and N-alkylation at the 1- and 3-positions is required for potent DGAT2 inhibition, highlighting the scaffold's tunability.

DGAT2 inhibition Metabolic disease Triglyceride synthesis

HCV NS5B Polymerase Inhibition with Specificity Over Mammalian Polymerases

Benzimidazole-5-carboxamide compounds demonstrate specific inhibition of HCV NS5B polymerase with no activity against poliovirus polymerase or mammalian RNA polymerase II. In a panel of five NS5B constructs and two off-target polymerases, Compound 1 (a benzimidazole-5-carboxamide) showed an IC50 of 13.6 µM against HT-NS5B, while all off-target polymerases (poliovirus polymerase and CT RNA Pol II) showed IC50 values >500 µM, representing >36-fold selectivity [1]. Further optimization yielded Compound 1e with an IC50 of 19 nM against HT-NS5B, maintaining selectivity against other polymerases [1]. This class-level selectivity is a hallmark of benzimidazole-5-carboxamide-based NS5B inhibitors and is attributed to their non-competitive, initiation-phase mechanism, which does not involve NTP-site competition [2].

HCV NS5B Antiviral Polymerase inhibitor Selectivity

CREB-Binding Protein (CBP) Inhibition Demonstrates Scaffold Versatility Beyond Antiviral Targets

The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide scaffold extends beyond antiviral applications into epigenetic target space. A derivative, N,1-dimethyl-3-(3-(1-methyl-1H-pyrazol-4-yl)isoquinolin-8-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (BindingDB BDBM448637), exhibits an IC50 of 222 nM against CREB-binding protein (CBP), a key transcriptional coactivator and epigenetic regulator [1]. Separately, the 1,3-dimethyl analog (CAS 797770-01-5) has been co-crystallized with the N-terminal bromodomain of human BRD4 (PDB: 4UYD), confirming that the benzimidazolone-5-carboxamide core can engage bromodomain acetyl-lysine binding pockets [2]. These data demonstrate that the scaffold is amenable to diverse target engagement, unlike more specialized analogs (e.g., 2-methylthio derivatives optimized exclusively for antiprotozoal activity) whose structural modifications bias selectivity toward a narrow target class [3].

CREB-binding protein Epigenetics CBP inhibitor Scaffold versatility

Synthetic Versatility as an Unsubstituted Building Block for Parallel SAR Exploration

The unsubstituted 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide serves as a strategically advantageous building block because both the N-1 and N-3 positions, as well as the carboxamide nitrogen, are available for independent functionalization. This enables rapid parallel synthesis of diverse compound libraries for structure–activity relationship (SAR) studies. In contrast, the 1,3-dimethyl analog (CAS 797770-01-5) has both imidazolone nitrogen positions blocked, limiting derivatization to the carboxamide group only . Similarly, JS-11 (CAS 1394592-04-1) is a fully elaborated N,N-disubstituted final compound with no remaining sites for straightforward diversification [1]. The unsubstituted parent is commercially available at 97% purity (Leyan, product 2000660; CAS 1075753-21-7) , making it readily accessible for library synthesis without additional deprotection steps required for pre-alkylated intermediates.

Synthetic accessibility Building block Parallel synthesis SAR

Optimal Research and Industrial Application Scenarios for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide


DGAT2 Inhibitor Screening for NASH and Metabolic Disease Programs

Given that benzimidazolone-5-carboxamide derivatives achieve sub-nanomolar DGAT2 IC50 values (1.5–3.7 nM) [1], this scaffold is an optimal starting point for DGAT2-focused screening cascades in non-alcoholic steatohepatitis (NASH), obesity, and dyslipidemia drug discovery. The unsubstituted parent compound can be diversified at N-1, N-3, and the carboxamide to rapidly explore DGAT2 SAR, as exemplified by the Merck Sharp & Dohme patent family (WO2022076495A1) [2]. Procurement of the parent scaffold enables in-house library synthesis without the cost and lead-time of custom intermediate manufacture.

Antiviral Drug Discovery Targeting HCV and Related Positive-Strand RNA Viruses

The benzimidazole-5-carboxamide class has validated specificity for HCV NS5B polymerase, with >26,000-fold selectivity over mammalian RNA polymerases [3]. The 5-carboxamide functional group is essential for cellular permeability, enabling replicon EC50 values as low as 1.1 µM, while the 5-carboxylic acid analog fails to achieve meaningful cellular activity [4]. This scaffold is appropriate for antiviral screening programs where polymerase specificity and cell-based activity are primary selection criteria.

Epigenetic Probe Development Targeting Bromodomain and CBP/p300 Proteins

The scaffold has demonstrated engagement with epigenetic reader domains: a derivative inhibits CREB-binding protein with an IC50 of 222 nM, and the 1,3-dimethyl analog co-crystallizes with the BRD4 bromodomain (PDB: 4UYD) [5]. For epigenetic probe discovery, the carboxamide's hydrogen-bonding capacity (3 HBDs, 3 HBAs) enables interaction with acetyl-lysine recognition pockets, while the free NH positions allow tuning of selectivity among the 61 human bromodomains. Procurement supports both crystallography and biochemical screening workflows.

Parallel Library Synthesis for Multi-Target Kinase and Epigenetic Screening

With three freely functionalizable positions, the unsubstituted 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide permits divergent parallel synthesis strategies (e.g., N-1 alkylation, N-3 arylation, and carboxamide diversification) to generate focused libraries for multi-target screening . This is in contrast to N,N-disubstituted analogs like JS-11, which are single-target final compounds with no synthetic versatility for library expansion [6]. The 97% commercial purity (CAS 1075753-21-7) ensures immediate usability without additional purification .

Quote Request

Request a Quote for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.